Acid Red 97

Overview

Description

Acid Red 97 (AR97) is a synthetic dye used in a variety of applications, including food and beverage coloring, textiles, and laboratory experiments. It is a water-soluble, anionic dye, and is classified as a monoazo dye. AR97 is one of the most widely used dyes in the world and is a common ingredient in many food products. In addition to its use as a food additive, AR97 has also been used in the laboratory for a variety of applications, including chromatography and spectroscopy.

Scientific Research Applications

Environmental Science: Dye Adsorption

Acid Red 97: has been studied for its adsorption properties using the waste of the filamentous fungus Beauveria bassiana . This waste, a byproduct of a fermentative process, has shown promise in removing Acid Red 97 from aqueous solutions. The process is characterized by techniques such as SEM, FT-IR, XRD, and BET, indicating its amorphous structure with a surface area conducive to adsorption. This application is significant in treating dye effluents, reducing environmental impact.

Ecotoxicology: Impact on Aquatic Life

Research has explored the toxicity of Acid Red 97 on aquatic organisms, particularly the Western clawed frog (Silurana tropicalis ) . The studies focus on the potential endocrine-disrupting properties and developmental defects induced by the dye. Understanding these effects is crucial for environmental risk assessments and establishing safety regulations for dye disposal.

Biological Research: Cellular Imaging

As a multifunctional dye, Acid Red 97 is utilized in biological experiments for cellular imaging . It aids researchers in observing and analyzing cell structures, which is fundamental in cell biology and pathology. This application is vital for visualizing cellular components and understanding their functions within living organisms.

Biomolecule Tracking

In the realm of molecular biology, Acid Red 97 serves as a tool for tracking biomolecules . This allows scientists to monitor the movement and interactions of specific molecules within cells, providing insights into cellular processes and mechanisms.

Functional Evaluation in Cells

Acid Red 97 is also employed to evaluate cell functions . By staining specific cell types or structures, researchers can assess cellular activities and responses to various stimuli. This application is essential for studying cell physiology and drug effects.

Pathological Studies

The dye’s properties make it useful in studying tissue pathology . It can highlight abnormalities in tissue samples, aiding pathologists in diagnosing diseases and understanding pathological processes.

Microorganism Monitoring

Acid Red 97 is applied in microbiology to monitor microorganisms . It can be used to stain and differentiate between different types of bacteria or other microorganisms, which is crucial for identifying infections and studying microbial ecology.

Industrial Applications: Textile Dyeing

Outside of scientific research, Acid Red 97 is widely used in the textile industry as a colorant . Its vibrant color and binding properties make it suitable for dyeing fabrics. However, the environmental impact of its use and disposal is a concern, leading to research into more sustainable practices.

Mechanism of Action

Target of Action

Acid Red 97 is a multifunctional dye . It is used in biological experiments to observe and analyze cell structures, track biomolecules, evaluate cell functions, distinguish cell types, detect biomolecules, study tissue pathology, and monitor microorganisms .

Mode of Action

It is known that azo dyes, such as acid red 97, can potentially be toxic or induce endocrine disruption in aquatic organisms . Gene expression analysis of oxidative stress and mutagen-related genes was performed in Acid Red 97-treated larvae. There were significant two-fold increases of the tumor-suppressing protein p53 and heat shock protein 70 mRNA at 1,000 ppm suggesting that Acid Red 97 induces cellular stress in early development .

Biochemical Pathways

For instance, they can induce oxidative stress and affect the expression of genes related to cellular stress response .

Pharmacokinetics

It has been observed that acid red 97 can be adsorbed onto surfaces like walnut shell . The rate of adsorption follows pseudo-second-order kinetics . More research is needed to fully understand the ADME properties of Acid Red 97 and their impact on its bioavailability.

Result of Action

The result of Acid Red 97’s action is largely dependent on its concentration and the specific environment. At high concentrations, Acid Red 97 can induce cellular stress and affect the expression of genes related to cellular stress response . .

Action Environment

The action of Acid Red 97 can be influenced by various environmental factors. For instance, the rate of Acid Red 97’s adsorption onto surfaces like walnut shell can be affected by factors such as adsorbent dosage, agitation speed, contact time, pH, and temperature . Furthermore, azo dyes like Acid Red 97 can contaminate aquatic environments and potentially be toxic to aquatic organisms . More research is needed to fully understand how environmental factors influence Acid Red 97’s action, efficacy, and stability.

properties

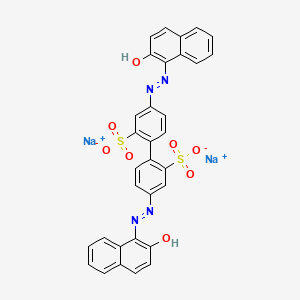

IUPAC Name |

disodium;5-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-[4-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-sulfonatophenyl]benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H22N4O8S2.2Na/c37-27-15-9-19-5-1-3-7-23(19)31(27)35-33-21-11-13-25(29(17-21)45(39,40)41)26-14-12-22(18-30(26)46(42,43)44)34-36-32-24-8-4-2-6-20(24)10-16-28(32)38;;/h1-18,37-38H,(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCEBMROGCIEFRX-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC(=C(C=C3)C4=C(C=C(C=C4)N=NC5=C(C=CC6=CC=CC=C65)O)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H20N4Na2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1024419 | |

| Record name | C.I. Acid Red 97 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

698.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

C.i. acid red 97 is a red to dark red powder. Copper and iron dull color; iron to a greater extent. (NTP, 1992) | |

| Record name | C.I. ACID RED 97 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19719 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

1 to 10 mg/mL at 68 °F (NTP, 1992) | |

| Record name | C.I. ACID RED 97 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19719 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Product Name |

Acid Red 97 | |

CAS RN |

10169-02-5 | |

| Record name | C.I. ACID RED 97 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19719 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | C.I. 22890 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010169025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [1,1'-Biphenyl]-2,2'-disulfonic acid, 4,4'-bis[2-(2-hydroxy-1-naphthalenyl)diazenyl]-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Acid Red 97 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 4,4'-bis(2-hydroxynaphthalen-1-ylazo)biphenyl-2,6'-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.387 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACID RED 97 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8UJ772G61O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

greater than 572 °F (NTP, 1992) | |

| Record name | C.I. ACID RED 97 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19719 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

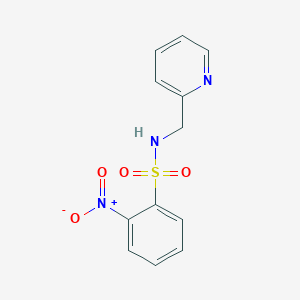

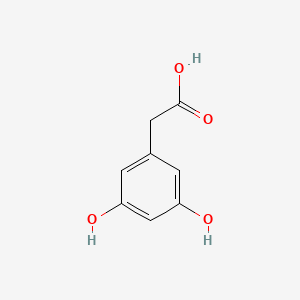

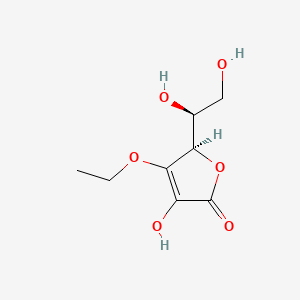

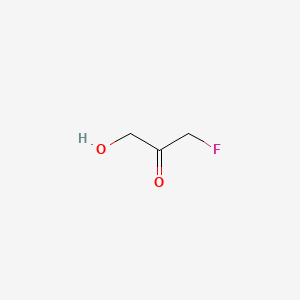

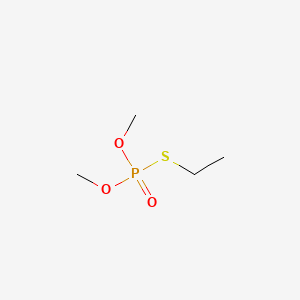

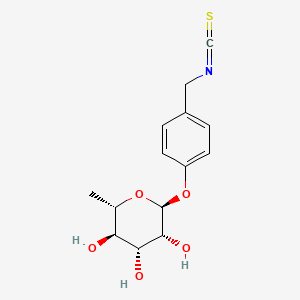

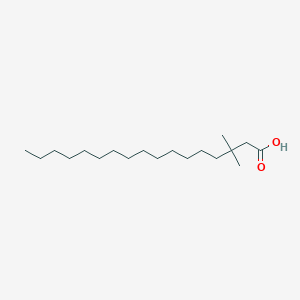

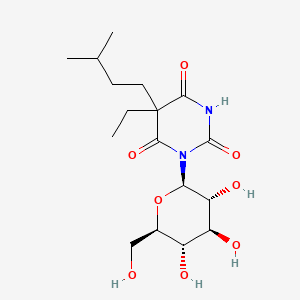

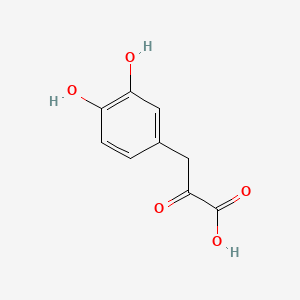

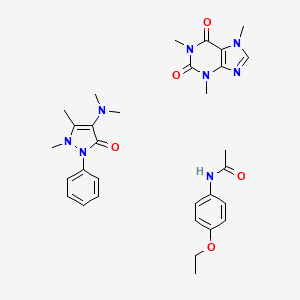

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.